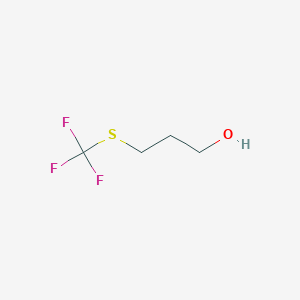

3-(Trifluoromethylthio)propan-1-OL

Description

Contextualization within Organofluorine and Organosulfur Chemistry Research

The study of 3-(Trifluoromethylthio)propan-1-ol is deeply rooted in the broader disciplines of organofluorine and organosulfur chemistry. Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has gained immense importance in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnih.gov

Similarly, organosulfur chemistry, which focuses on compounds containing carbon-sulfur bonds, encompasses a vast array of molecules with diverse applications. The trifluoromethylthio (-SCF3) group, a key feature of this compound, represents a unique intersection of these two fields. It combines the potent electron-withdrawing nature of the trifluoromethyl group with the versatile chemistry of a thioether linkage. researchgate.net This dual character makes compounds like this compound valuable subjects for research, offering insights into the synergistic effects of fluorine and sulfur in a single functional group.

Strategic Importance of Trifluoromethylthio Group in Molecular Design

The trifluoromethylthio (-SCF3) group is not merely a structural curiosity; it is a powerful tool in the hands of medicinal and materials chemists for molecular design. bohrium.comhovione.com Its strategic importance stems from a unique combination of properties that can be leveraged to enhance the performance of a molecule. researchgate.netnih.gov

One of the most significant attributes of the -SCF3 group is its high lipophilicity. researchgate.netacs.org Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter in drug design, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -SCF3 group possesses one of the highest Hansch lipophilicity parameters (π = 1.44), which can significantly enhance a molecule's ability to cross biological membranes. acs.org

Furthermore, the -SCF3 group is strongly electron-withdrawing, a property conferred by the three highly electronegative fluorine atoms. researchgate.net This electronic effect can modulate the reactivity and metabolic stability of a molecule. researchgate.netacs.org By withdrawing electron density, the -SCF3 group can protect adjacent parts of a molecule from oxidative metabolism, thereby increasing its biological half-life. researchgate.net

The strategic incorporation of the -SCF3 group has been shown to improve various properties of molecules, as summarized in the table below.

| Property | Impact of Trifluoromethylthio (-SCF3) Group |

| Lipophilicity | Significantly increases, enhancing membrane permeability. researchgate.netacs.org |

| Metabolic Stability | Often improves due to the electron-withdrawing nature of the group. researchgate.netacs.org |

| Binding Affinity | Can be fine-tuned to optimize interactions with biological targets. mdpi.com |

| Bioavailability | Can be enhanced, potentially leading to lower required dosages. researchgate.net |

Overview of Research Landscape for Trifluoromethylthio Alcohols

The broader class of compounds to which this compound belongs, trifluoromethylthio alcohols, has been a subject of growing interest in synthetic and medicinal chemistry. nih.govbohrium.com Research in this area has largely focused on developing efficient methods for their synthesis and exploring their potential applications.

Recent advancements have seen the emergence of protocols for the dehydroxylative trifluoromethylthiolation of alcohols, providing direct routes to these valuable compounds. nih.govnih.govrsc.org These methods often involve the use of specialized reagents that can deliver the -SCF3 group to an alcohol substrate. nih.govrsc.org The development of stereospecific methods is particularly noteworthy, allowing for the synthesis of chiral trifluoromethylthio alcohols with a high degree of control over the three-dimensional arrangement of atoms. acs.org

The research landscape also includes investigations into the reactivity of trifluoromethylthio alcohols. The hydroxyl group provides a handle for further chemical transformations, allowing these compounds to serve as versatile building blocks for the synthesis of more complex molecules. bohrium.com For instance, the alcohol functionality can be oxidized, esterified, or converted into other functional groups, opening up a wide range of synthetic possibilities.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted for several key reasons. As a relatively simple yet representative member of the trifluoromethylthio alcohol family, it serves as an excellent model system for studying the fundamental properties and reactivity of this class of compounds.

The presence of a primary alcohol group in this compound makes it a particularly versatile synthetic intermediate. nih.gov This functional group can be readily transformed into a variety of other functionalities, providing access to a diverse range of trifluoromethylthiolated molecules for further study and application.

Furthermore, a detailed understanding of the physical and chemical properties of this compound can provide valuable data for computational modeling and the rational design of more complex molecules. By systematically studying this foundational compound, researchers can gain insights that will guide the development of new pharmaceuticals, agrochemicals, and advanced materials with tailored properties.

Below is a table summarizing some of the known properties of this compound.

| Property | Value |

| CAS Number | 29271-43-0 biosynth.com |

| Molecular Formula | C4H7F3OS biosynth.com |

| Molecular Weight | 160.16 g/mol biosynth.com |

| Boiling Point | 94 °C biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OS/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIMKNKDPOKPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289009 | |

| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29271-43-0 | |

| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29271-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Mechanistic Investigations of 3 Trifluoromethylthio Propan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group of 3-(Trifluoromethylthio)propan-1-ol is a primary alcohol, and as such, it is expected to undergo the characteristic reactions of this class of compounds. While specific literature detailing these transformations for this exact substrate is limited, its reactivity can be reliably predicted from well-established principles of organic chemistry.

Esterification and Etherification Reactions

Primary alcohols are readily converted into esters and ethers. Esterification is typically achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The classic Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) dynamicscience.com.au. This is a reversible condensation reaction where water is eliminated dynamicscience.com.auyoutube.comyoutube.com. The reactivity of the alcohol in esterification can be influenced by its structure; for instance, the rate of reaction generally increases with the nucleophilicity of the alcoholic oxygen ceon.rs.

Ether synthesis can be accomplished via methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Alternatively, direct O-trifluoromethylation methods have been developed for alcohols, although these often require specific metal catalysts or specialized reagents to introduce the -OCF₃ group and are distinct from simple etherification chemrevlett.comnih.govnih.govbohrium.com.

Table 1: Representative Esterification and Etherification Reactions for Primary Alcohols This table illustrates general reaction types applicable to primary alcohols like this compound.

| Reaction Type | Reagents | Product Type | General Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R'-COOH), H₂SO₄ (cat.) | Ester (R-O-C(=O)R') | dynamicscience.com.aupjsir.org |

| Acylation | Acyl Chloride (R'-COCl), Pyridine (B92270) | Ester (R-O-C(=O)R') | - |

Oxidation Pathways

The oxidation of primary alcohols is a fundamental transformation that can yield either aldehydes or carboxylic acids, depending on the reaction conditions. The oxidation of propan-1-ol, for example, can be carefully controlled to produce propanal or be taken further to propanoic acid physicsandmathstutor.comphysicsandmathstutor.com.

To obtain the aldehyde, a mild oxidizing agent or careful removal of the product from the reaction mixture as it forms is necessary to prevent over-oxidation youtube.com. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this partial oxidation. If the goal is the corresponding carboxylic acid, a strong oxidizing agent like potassium dichromate in acidified solution is used, typically under reflux conditions to ensure the reaction goes to completion physicsandmathstutor.comphysicsandmathstutor.com. The color change of the dichromate solution from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates that the oxidation has occurred youtube.com.

Table 2: Oxidation Products of Primary Alcohols This table shows the expected products from the oxidation of a primary alcohol (R-CH₂OH) like this compound.

| Reagent(s) | Conditions | Product | Product Class | General Reference |

|---|---|---|---|---|

| Acidified K₂Cr₂O₇ | Distillation | R-CHO | Aldehyde | physicsandmathstutor.com |

| Acidified K₂Cr₂O₇ | Reflux | R-COOH | Carboxylic Acid | physicsandmathstutor.com |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | R-CHO | Aldehyde | - |

Halogenation and Conversion to Leaving Groups

The hydroxyl group is a poor leaving group (OH⁻), but it can be readily converted into a good leaving group to facilitate nucleophilic substitution reactions. One common strategy is its conversion into an alkyl halide. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective for primary alcohols and typically proceed with an inversion of configuration, avoiding the carbocation rearrangements that can occur with hydrohalic acids masterorganicchemistry.com.

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine masterorganicchemistry.com. These sulfonate groups are excellent leaving groups, and their formation proceeds without affecting the stereochemistry at the carbon center masterorganicchemistry.com. The resulting tosylate or mesylate is a versatile intermediate that can be displaced by a wide range of nucleophiles pearson.comchegg.comnih.gov.

Table 3: Conversion of Primary Alcohols to Halides and Sulfonates This table outlines common methods to activate the hydroxyl group of a primary alcohol (R-OH).

| Reagent(s) | Product | Leaving Group | General Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | R-Cl | Cl⁻ | masterorganicchemistry.com |

| Phosphorus Tribromide (PBr₃) | R-Br | Br⁻ | masterorganicchemistry.com |

| Tosyl Chloride (TsCl), Pyridine | R-OTs | ⁻OTs | masterorganicchemistry.compearson.com |

| Mesyl Chloride (MsCl), Pyridine | R-OMs | ⁻OMs | masterorganicchemistry.com |

Cyclization Reactions via Hydroxyl Activation

Intramolecular cyclization reactions involving the activation of a hydroxyl group typically require the presence of a suitable internal nucleophile within the molecule. For a molecule like this compound, which is a saturated alkyl chain, a simple cyclization via hydroxyl activation (e.g., to form a cyclopropane (B1198618) ring) is not a facile process. Such a reaction would require the formation of a highly strained three-membered ring and deprotonation at a non-activated carbon, which is energetically unfavorable. The scientific literature describes halo-cyclization strategies, but these generally apply to unsaturated substrates like enynes, where an alkene or alkyne can act as the internal nucleophile to attack a halonium ion intermediate nih.gov. For this compound, no such unsaturated functionality is present to facilitate this type of cyclization.

Reactions Involving the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF₃) group is generally stable, but the sulfur atom is susceptible to oxidation. The strong electron-withdrawing nature of the CF₃ group deactivates the sulfur atom toward electrophilic attack compared to a standard alkyl sulfide (B99878).

Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides is the most direct route to prepare the corresponding sulfoxides and sulfones nih.gov. The oxidation of the trifluoromethylthio group can be controlled to selectively yield either the trifluoromethylsulfinyl (sulfoxide) or trifluoromethylsulfonyl (sulfone) group. Achieving this selectivity often depends on the choice of oxidant, stoichiometry, and reaction temperature organic-chemistry.orgacsgcipr.org.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this purpose. The reaction can be catalyzed by various systems to enhance its rate and selectivity. For instance, heterogeneous catalysts like zirconium-containing polyoxometalates have been shown to effectively catalyze the oxidation of both aromatic and aliphatic sulfides to sulfoxides nih.gov. Similarly, dendritic phosphomolybdate hybrids serve as efficient catalysts for the selective oxidation of sulfides to either sulfoxides or sulfones using H₂O₂, with the final product being controlled by the amount of oxidant and the temperature mdpi.com. Over-oxidation to the sulfone is a common side reaction when preparing sulfoxides, which can be minimized by careful control of stoichiometry and temperature acsgcipr.org.

Table 4: Representative Conditions for the Oxidation of Aliphatic Sulfides This table illustrates general conditions for oxidizing a sulfide (R-S-R') to its corresponding sulfoxide (B87167) or sulfone.

| Oxidant | Catalyst / Additive | Predominant Product | Product Class | General Reference |

|---|---|---|---|---|

| H₂O₂ (1.1 eq.) | Dendritic Phosphomolybdate | R-S(=O)-R' | Sulfoxide | mdpi.com |

| H₂O₂ (3 eq.) | Dendritic Phosphomolybdate | R-S(=O)₂-R' | Sulfone | mdpi.com |

| H₂O₂ | Zr/SiW₁₂/GO | R-S(=O)-R' | Sulfoxide | nih.gov |

| m-CPBA | - | R-S(=O)-R' or R-S(=O)₂-R' | Sulfoxide or Sulfone | - |

| Selectfluor | H₂O | R-S(=O)₂-R' | Sulfone | organic-chemistry.org |

Nucleophilic Displacement at Sulfur

The sulfur atom in this compound, while part of a sulfide linkage, exhibits notable reactivity. In contrast to the more electron-rich dialkyl sulfides, the nucleophilicity of the sulfur in this molecule is diminished due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. Despite this, the sulfur atom's lone pairs of electrons allow it to participate in nucleophilic reactions.

Sulfur's nucleophilicity is generally greater than that of oxygen under comparable conditions, a principle that holds for thioethers. libretexts.org They can react with electrophiles such as alkyl halides in nucleophilic substitution reactions to form ternary sulfonium (B1226848) salts. libretexts.org For this compound, this would involve the sulfur atom attacking the electrophilic carbon of an alkyl halide, leading to the formation of a sulfonium ion. This process is a classic example of an Sₙ2 reaction, where the sulfur atom acts as the nucleophile. chemguide.co.ukchemguide.co.uk

Table 1: Comparison of Nucleophilic Reactivity at Sulfur

| Feature | General Thioether (R-S-R') | This compound | Rationale for Difference |

|---|---|---|---|

| Sulfur Nucleophilicity | Moderate to High | Reduced | Strong electron-withdrawing effect of the CF₃ group pulls electron density away from the sulfur atom. |

| Reaction with Alkyl Halides | Readily forms sulfonium salts libretexts.org | Forms sulfonium salts, potentially requiring stronger electrophiles or harsher conditions. | The lower nucleophilicity of the sulfur atom necessitates a more reactive electrophilic partner. |

| Oxidation States | Can be oxidized to sulfoxide and sulfone libretexts.org | Can be oxidized to the corresponding sulfoxide and sulfone. | The presence of the CF₃ group can affect the redox potential, but oxidation is a characteristic reaction of sulfides. |

Ligand Chemistry and Metal Coordination

This compound possesses two potential coordination sites—the oxygen atom of the hydroxyl group and the sulfur atom of the thioether linkage—making it a candidate for acting as a ligand in coordination chemistry. Organic molecules with hydroxyl or carboxyl groups are well-known to be effective metal chelators. nih.gov The coordination of such ligands to metal ions can lead to the formation of stable complexes with diverse structures, including one-dimensional chains or more complex coordination polymers. rsc.orgnih.gov

The ligating ability of a related compound, 3-(3,5-bis(trifluoromethyl)-pyrazol-1-yl)propanamide, was studied with palladium(II) chloride. bohrium.com It was found that the strong electron-withdrawing nature of the two trifluoromethyl groups on the pyrazole (B372694) ring significantly reduced the donor ability of the pyrazolyl nitrogen, leading to an unusual coordination mode where the amide oxygen also participated in binding. bohrium.com By analogy, while the single CF₃ group in this compound reduces the basicity of the sulfur atom, both the sulfur and the alcohol oxygen can be considered potential donor atoms for coordination with various transition metals. The hydroxyl group, in particular, can be deprotonated to form an alkoxide, which is a strong binder for a variety of metal ions such as Mn(II), Co(II), and Ni(II). nih.gov

Table 2: Potential Coordination Modes of this compound

| Donor Atom | Coordination Mode | Potential Metal Ions | Supporting Evidence/Analogy |

|---|---|---|---|

| Oxygen (Alcohol) | Monodentate (neutral) or Bridging (alkoxide) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Al(III), Fe(III) nih.govnih.gov | Alcohols and carboxylates are common ligands in coordination chemistry, forming stable complexes. nih.gov |

| Sulfur (Thioether) | Monodentate | Pd(II), Pt(II), Cu(I) | Thioethers are known soft ligands that coordinate well with soft metal ions. The CF₃ group reduces basicity but does not eliminate coordinating ability. bohrium.com |

| Oxygen and Sulfur | Bidentate (Chelating) | Various transition metals | The formation of a six-membered chelate ring is possible, which would enhance complex stability. |

Reactions Involving the Alkyl Chain

The direct functionalization of unactivated C(sp³)–H bonds on the propyl chain of this compound represents a modern synthetic challenge. nih.gov Such reactions offer a direct path to modify the molecule's scaffold without pre-functionalization, providing efficient access to more complex derivatives. Transition-metal catalysis is a primary strategy for achieving this type of transformation. nih.gov

While specific studies on the C–H functionalization of this compound are not prevalent, research on related systems provides significant insight. For instance, metal-free, site-selective organophotoredox catalysis has been developed for the trifluoromethylthiolation of benzylic C-H bonds. nih.gov This method proceeds via a radical mechanism and demonstrates high regioselectivity. nih.gov Furthermore, copper and chiral phosphoric acid co-catalysis has been used for the asymmetric trifluoromethylation of alkenes coupled with the functionalization of C(sp³)–H bonds in amides. researchgate.net These advanced catalytic systems highlight the potential for selectively activating and modifying the C-H bonds of the propyl chain in this compound, which could lead to novel structures with tailored properties. The challenge lies in controlling the regioselectivity of the reaction along the propyl chain.

Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are highly efficient and are powerful tools for building molecular complexity.

Given its bifunctional nature, this compound is an attractive substrate for MCRs. The primary alcohol can participate in several well-known MCRs. For example, in the Biginelli or Hantzsch pyridine synthesis, an alcohol can serve as the precursor to an aldehyde (via oxidation) or as a nucleophilic component. More directly, the alcohol could react with an aldehyde and an amine in a variation of the Mannich reaction. organic-chemistry.org The incorporation of the 3-(trifluoromethylthio)propyl moiety into the final product of an MCR would be a rapid method for synthesizing novel and potentially bioactive compounds.

Table 3: Potential Multi-Component Reactions for this compound

| MCR Name | Role of the Alcohol | Resulting Structure |

|---|---|---|

| Mannich Reaction | Nucleophile reacting with a pre-formed imine, or precursor to an aldehyde component. organic-chemistry.org | β-amino carbonyl compounds or related structures bearing the SCF₃-propyl group. |

| Passerini Reaction | Nucleophile (after deprotonation) attacking an intermediate, although less common than carboxylic acids. | α-acyloxy carboxamides incorporating the SCF₃-propyl ether moiety. |

| Ugi Reaction | Alcohol could potentially be used as the "acid" component, though carboxylic acids are standard. | Complex peptide-like structures with an SCF₃-propyl ether linkage. |

Mechanistic Elucidation of Key Transformations

Understanding the intricate mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. Spectroscopic techniques are indispensable tools for this purpose, allowing for the observation and characterization of transient intermediates.

In the context of metal coordination, Fourier-transform infrared (FTIR) spectroscopy is particularly powerful. The coordination of the hydroxyl group to a metal center results in characteristic shifts in the stretching frequencies of the C-O and O-H bonds, providing clear evidence of complex formation. nih.gov For example, in metal complexes of flufenamic acid, the carboxylate stretching vibrations shifted significantly upon coordination, confirming the binding mode. nih.gov Similar shifts would be expected for the C-O band of this compound upon its coordination to a metal.

For monitoring reactions in solution, Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of starting materials and the appearance of products over time. Furthermore, techniques like UV-Visible spectroscopy can be employed to detect and monitor short-lived species, such as the mononuclear superoxido copper complexes that are fleetingly observed in stopped-flow measurements. uni-giessen.de

Table 4: Application of Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Example Application |

|---|---|---|

| FTIR Spectroscopy | Confirmation of ligand coordination, identification of functional group transformations. nih.gov | Observing the shift in the ν(C-O) band of the alcohol upon binding to a metal ion. nih.gov |

| NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, structural elucidation of intermediates and final products. bohrium.com | Determining the regioselectivity of a C-H functionalization reaction along the propyl chain. |

| UV-Visible Spectroscopy | Detection and kinetic analysis of short-lived, colored intermediates. uni-giessen.de | Monitoring the formation and decay of a transient metal-dioxygen adduct in a catalytic cycle. uni-giessen.de |

| Mass Spectrometry | Identification of reaction products and intermediates by their mass-to-charge ratio. bohrium.com | Confirming the molecular weight of a new complex formed in a metal coordination study. |

Kinetic Studies and Reaction Pathway Analysis

Detailed kinetic studies specifically for reactions involving this compound are not widely reported. However, the reaction pathways can be analyzed by considering the reactivity of the individual functional groups.

The primary alcohol functionality is expected to undergo typical oxidation reactions. The oxidation of primary alcohols generally proceeds via an aldehyde intermediate to a carboxylic acid. For instance, the oxidation of propan-1-ol with an oxidizing agent like acidified potassium dichromate first yields propanal, which can be further oxidized to propanoic acid. acs.orgresearchgate.netrsc.org The rate of these oxidation steps is influenced by the choice of oxidant and reaction conditions. To isolate the aldehyde, distillation is often employed to remove it from the reaction mixture as it forms, preventing further oxidation. acs.org For complete oxidation to the carboxylic acid, the reaction is typically conducted under reflux. rsc.org

The trifluoromethylthioether group is relatively stable but can be oxidized at the sulfur atom under specific conditions. The strong electron-withdrawing trifluoromethyl group makes the sulfur atom less nucleophilic and more resistant to oxidation compared to typical alkyl thioethers. Oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides has been achieved using hydrogen peroxide in trifluoroacetic acid, which acts as an activating solvent. nih.govmasterorganicchemistry.com This method often shows high selectivity for the sulfoxide without over-oxidation to the sulfone. nih.govmasterorganicchemistry.com

A plausible reaction pathway for the oxidation of this compound would likely involve the initial oxidation of the more reactive primary alcohol. Subsequent, more forceful oxidation could then potentially oxidize the sulfur atom. Mechanistic investigations into related systems, such as the deoxytrifluoromethylthiolation of alcohols, suggest that the SCF3 group is often introduced using specialized reagents, highlighting its unique reactivity. chinesechemsoc.org

Role of Specific Reagents and Solvents

The choice of reagents and solvents is critical in directing the outcome of reactions involving this compound.

For reactions at the alcohol group:

Oxidizing Agents: Standard oxidizing agents for primary alcohols, such as potassium dichromate (K2Cr2O7) or permanganate (B83412) (KMnO4) in acidic solution, are expected to oxidize the alcohol group. acs.org Milder reagents like pyridinium chlorochromate (PCC) would likely favor the formation of the corresponding aldehyde, 3-(trifluoromethylthio)propanal.

Derivatizing Agents: Reagents like hexamethyldisilazane-trimethylsilyl trifluoromethanesulfonate (B1224126) (HMDS-TMSOTf) can be used for the silylation of the hydroxyl group, a common protection strategy.

For reactions involving the trifluoromethylthioether group:

Oxidizing Agents: The oxidation of the sulfur atom requires strong oxidizing agents, and the solvent can play a crucial activating role. Hydrogen peroxide in conjunction with trifluoroacetic acid (TFA) has been shown to be effective for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides. nih.govmasterorganicchemistry.com The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can also promote such oxidations. masterorganicchemistry.com

Trifluoromethylthiolating Reagents: While not a reaction of this compound itself, it's relevant to note that the synthesis of such compounds often involves specific reagents like N-(trifluoromethylthio)phthalimide or related electrophilic "SCF3" sources. The development of new reagents for deoxytrifluoromethylthiolation of alcohols, such as benzothiazolium salts (BT-SCF3), demonstrates the ongoing research in this area. chinesechemsoc.org

Solvent Effects:

The solvent can significantly influence reaction rates and pathways.

For oxidation reactions, polar aprotic solvents are often employed. In the context of trifluoromethylthiolation reactions, acetonitrile (B52724) has been noted as a good solvent choice, in part due to its ability to dissolve key reagents like sodium trifluoromethanesulfinate (CF3SO2Na), which can act as a source for the SCF3 group under certain conditions.

Fluorinated solvents like trifluoroacetic acid and hexafluoroisopropanol can activate oxidizing agents like hydrogen peroxide, enabling selective oxidations that might not proceed in other solvents. nih.govmasterorganicchemistry.com

The table below summarizes the expected role of various reagents in reactions involving this compound, based on the reactivity of analogous compounds.

| Reagent Class | Specific Example | Expected Transformation of this compound | Reference for Analogy |

| Strong Oxidizing Agent | Acidified Potassium Dichromate | Oxidation of the primary alcohol to a carboxylic acid | acs.orgresearchgate.netrsc.org |

| Mild Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Oxidation of the primary alcohol to an aldehyde | General Organic Chemistry Principles |

| Sulfur Oxidizing System | H2O2 in Trifluoroacetic Acid | Selective oxidation of the thioether to a sulfoxide | nih.govmasterorganicchemistry.com |

| Hydroxyl Derivatizing Agent | HMDS-TMSOTf | Silylation of the primary alcohol |

Iv. Applications in Organic Synthesis and Material Science

Role as a Synthetic Building Block for Complex Molecules

The bifunctional nature of 3-(Trifluoromethylthio)propan-1-ol, possessing both a nucleophilic hydroxyl group and the lipophilic 3-(trifluoromethylthio)propyl chain, makes it a versatile starting material for the construction of more complex molecules. The hydroxyl group can be readily transformed into a variety of other functional groups, while the trifluoromethylthio moiety can influence the physical and chemical properties of the resulting compounds.

Precursor in Pharmaceutical Intermediates Synthesis (Non-Clinical)

While specific non-clinical pharmaceutical intermediates derived directly from this compound are not extensively documented in publicly available literature, the strategic importance of the trifluoromethylthio group in drug design is well-established. The introduction of a -SCF3 group can significantly enhance a molecule's metabolic stability and membrane permeability, both crucial parameters in the development of new therapeutic agents. It is plausible that this compound could serve as a precursor for introducing the 3-(trifluoromethylthio)propyl moiety into larger, more complex molecules of pharmaceutical interest through etherification or esterification reactions at the hydroxyl group.

Intermediate in Agrochemicals Research (Non-Biological Effects)

Similar to the pharmaceutical sector, the agrochemical industry often utilizes fluorinated compounds to enhance the efficacy and stability of its products. The trifluoromethylthio group is a common feature in modern pesticides. Although specific examples of agrochemicals synthesized directly from this compound are not readily found in the literature, its structure is relevant to the synthesis of novel active ingredients. The 3-(trifluoromethylthio)propyl fragment could be incorporated into potential herbicide, fungicide, or insecticide candidates to fine-tune their physicochemical properties for optimal performance and delivery. Research in this area would focus on the synthesis of derivatives and the evaluation of their chemical and physical characteristics, rather than their direct biological effects.

Synthesis of Functional Polymers and Materials

The hydroxyl group of this compound allows for its incorporation into polymer chains through various polymerization techniques. For instance, it can be used as a monomer in the synthesis of polyesters or polyurethanes. The presence of the trifluoromethylthio group in the resulting polymer can impart unique properties such as low surface energy, high thermal stability, and chemical resistance. These characteristics are highly desirable for a range of material applications, including hydrophobic coatings, high-performance elastomers, and advanced functional materials.

Table 1: Potential Polymer Classes and Properties from this compound

| Polymer Class | Potential Method of Incorporation | Potential Properties |

| Polyesters | Polycondensation with dicarboxylic acids | Increased hydrophobicity, thermal stability |

| Polyurethanes | Reaction with diisocyanates | Enhanced chemical resistance, low friction |

| Polyethers | Williamson ether synthesis with dihalides | Modified dielectric properties, thermal stability |

Utilization in Ligand Design and Catalysis

The synthesis of ligands for catalysis is another area where this compound could be a valuable building block. The hydroxyl group can be functionalized to introduce coordinating atoms like phosphorus or nitrogen, creating novel ligand scaffolds. The electronic properties of the trifluoromethylthio group can influence the electron density at the metal center in a resulting catalyst complex, thereby modulating its reactivity and selectivity. While specific ligands derived from this alcohol are not widely reported, the principle of using fluorinated alcohols in ligand synthesis is an active area of research.

Derivatization for Novel Chemical Entities (Structural and Chemical Applications)

The chemical reactivity of the hydroxyl group in this compound allows for a wide range of derivatization reactions. These transformations can be used to create novel chemical entities with tailored properties for various structural and chemical applications.

Table 2: Examples of Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Class | Potential Application |

| Esterification | Carboxylic acid, Acyl chloride | Esters | Pro-drugs, material building blocks |

| Etherification | Alkyl halide, Epoxide | Ethers | Solvents, inert functional groups |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | Aldehyde, Carboxylic acid | Synthetic intermediates |

| Halogenation | Thionyl chloride, PBr3 | Alkyl halides | Precursors for further functionalization |

These derivatives can serve as key intermediates in multi-step syntheses or as target molecules with specific physical or chemical properties. For instance, ester derivatives could be explored as novel monomers or as compounds with specific solubility profiles.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of organofluorine compounds, which can sometimes involve hazardous reagents or highly exothermic reactions, is particularly well-suited for flow chemistry techniques.

While specific continuous flow applications for the synthesis or derivatization of this compound are not extensively described in the literature, the principles of flow chemistry can be readily applied. For example, the etherification or esterification of this compound could be performed in a flow reactor, allowing for precise control of reaction parameters and potentially leading to higher yields and purities compared to batch methods. The development of such continuous processes would be a significant step towards the efficient and scalable production of its derivatives for various applications.

V. Advanced Spectroscopic and Computational Investigations

Advanced NMR Spectroscopic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of fluorinated organic compounds. For 3-(Trifluoromethylthio)propan-1-ol, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides unambiguous evidence of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-(trifluoromethylthio)ethanol, shows distinct signals that help in assigning the protons of this compound. In 2-(trifluoromethylthio)ethanol, the triplet at 3.86 ppm corresponds to the methylene (B1212753) group adjacent to the hydroxyl group, while the triplet at 3.06 ppm is assigned to the methylene group bonded to the sulfur atom. rsc.org A broad singlet for the hydroxyl proton is also observed. rsc.org By analogy, the ¹H NMR spectrum of this compound is expected to show three distinct multiplets for the three methylene groups, with the one adjacent to the hydroxyl group appearing at the lowest field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework. In 2-(trifluoromethylthio)ethanol, the carbon attached to the hydroxyl group resonates at 61.13 ppm, and the carbon bonded to the sulfur atom appears at 32.77 ppm. rsc.org The trifluoromethyl group gives a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. For instance, in 2-(trifluoromethylthio)ethanol, this quartet is observed at 135.45 ppm with a coupling constant (J) of 306.2 Hz. rsc.org A similar pattern is expected for this compound, with an additional signal for the central methylene carbon.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of 2-(trifluoromethylthio)ethanol shows a singlet at -40.83 ppm, which is characteristic of the CF₃S- group. rsc.org This chemical shift provides a clear diagnostic marker for the presence of the trifluoromethylthio moiety. Modern NMR techniques can further utilize long-range ¹H-¹⁹F and ¹⁹F-¹³C couplings to provide even more detailed structural information, especially in complex mixtures. nih.gov The ability to correlate ¹H, ¹³C, and ¹⁹F chemical shifts through various 2D NMR experiments is a powerful tool for the complete structural elucidation of fluorinated molecules. nih.goved.ac.uk

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-(Trifluoromethylthio)ethanol rsc.org | ¹H | 3.86 | t | 6.1 |

| ¹H | 3.06 | t | 6.1 | |

| ¹³C | 135.45 | q | 306.2 | |

| ¹⁹F | -40.83 | s | - |

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, mass spectrometry provides key information for its identification and characterization.

In a typical electron ionization (EI) mass spectrum of an alcohol, the molecular ion peak may be weak or absent. libretexts.org Fragmentation often occurs via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orglibretexts.org For primary alcohols like propan-1-ol, a prominent peak at m/z 31, corresponding to [CH₂OH]⁺, is a characteristic alpha-cleavage fragment. libretexts.orgdocbrown.info Another common fragmentation pattern for alcohols is the loss of a water molecule. libretexts.org

For this compound, the presence of the trifluoromethylthio group will significantly influence the fragmentation pattern. The high stability of the trifluoromethyl group can lead to characteristic fragments. Tandem mass spectrometry (MS/MS) techniques, especially with high-energy collision-induced dissociation (HE-CID), can provide detailed structural information by inducing charge-remote fragmentations, which are particularly useful for elucidating the structure of the alkyl chain. nih.gov

| Fragmentation Type | Lost Fragment | Resulting Ion (m/z) | Notes |

|---|---|---|---|

| Alpha-Cleavage | •CH₂CH₂SCF₃ | [CH₂OH]⁺ (31) | Characteristic of primary alcohols. libretexts.orgdocbrown.info |

| Loss of Water | H₂O | [C₄H₅F₃S]⁺• | Common fragmentation for alcohols. libretexts.org |

| C-S Bond Cleavage | •SCF₃ | [CH₂CH₂CH₂OH]⁺ | Cleavage of the carbon-sulfur bond. |

| C-S Bond Cleavage | •CH₂CH₂CH₂OH | [SCF₃]⁺ | Formation of the trifluoromethylthio cation. |

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful theoretical framework to investigate the properties of molecules at the atomic and electronic levels, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. mpg.denih.gov DFT can be employed to determine various properties of this compound, including its optimized geometry, electronic charge distribution, and reactivity indices.

DFT calculations can provide insights into the molecular orbitals, helping to understand the nature of the chemical bonds and the reactivity of the molecule. researchgate.netrsc.org For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. While specific DFT studies on this compound are not available, the principles of DFT are broadly applicable to understand its electronic properties. researchgate.net

Ab Initio Calculations for Thermochemical Properties and Reaction Barriers

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to compute thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy. nih.govnih.gov These calculations are crucial for understanding the stability of molecules and predicting the thermodynamics of chemical reactions. arxiv.org

For this compound, ab initio methods could be used to calculate the energy barriers for various reaction pathways, such as its decomposition or oxidation. semanticscholar.org This information is vital for predicting its thermal stability and reactivity under different conditions. The accuracy of these calculations has significantly improved, allowing for reliable predictions of thermochemical data that can be compared with experimental values. nih.govarxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and determine the relative populations and lifetimes of different conformers.

A study on 1,3-propanediol, a structurally related compound, used MD simulations to analyze its conformations in an aqueous environment. nih.gov The study found that the majority of the molecules adopted conformations that did not have an intramolecular hydrogen bond. nih.gov Similar simulations for this compound could reveal the preferred conformations of its alkyl chain and the influence of the trifluoromethylthio group on its dynamic behavior. Such simulations are essential for understanding how the molecule behaves in solution and interacts with other molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While no X-ray crystal structure for this compound itself has been reported in the searched literature, the structures of other trifluoromethyl-containing metal complexes have been determined. mdpi.com If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide invaluable data on its solid-state conformation and packing. Such a study would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential dipole-dipole interactions involving the trifluoromethylthio group, which govern the crystal packing. nih.gov

Vi. Research on Derivatives and Analogues of 3 Trifluoromethylthio Propan 1 Ol

Systematic Modification of Alkyl Chain and Alcohol Functionality

The structural framework of 3-(Trifluoromethylthio)propan-1-ol offers two primary sites for modification: the three-carbon alkyl chain and the terminal alcohol functionality. Systematic alterations to these parts of the molecule can lead to a diverse library of derivatives with fine-tuned properties.

Research into analogous propanol (B110389) derivatives demonstrates various strategies for modifying the alkyl chain. These modifications can include altering the chain length, introducing branching, or incorporating unsaturation. For instance, homologation of the propanol chain to butanol or pentanol (B124592) derivatives can be achieved through standard synthetic methodologies. The introduction of methyl or other small alkyl groups along the chain can influence the molecule's conformation and steric profile.

The alcohol functionality of this compound is a versatile handle for a wide array of chemical transformations. Oxidation of the primary alcohol can yield the corresponding aldehyde, 3-(Trifluoromethylthio)propanal, or carboxylic acid, 3-(Trifluoromethylthio)propanoic acid. These derivatives serve as key intermediates for further functionalization, such as the formation of esters, amides, and other carbonyl-containing compounds. nih.gov Esterification with various carboxylic acids or conversion to ethers provides another avenue for creating a diverse set of derivatives. Furthermore, the hydroxyl group can be replaced with other functional groups, such as halides or amines, to explore different chemical spaces and potential applications.

| Parent Compound | Modification | Resulting Derivative Class | Potential Synthetic Route |

| This compound | Alkyl chain extension | 4-(Trifluoromethylthio)butan-1-ol, etc. | Grignard reaction with an appropriate epoxide |

| This compound | Alkyl chain branching | 2-Methyl-3-(trifluoromethylthio)propan-1-ol | Starting from a branched building block |

| This compound | Oxidation of alcohol | 3-(Trifluoromethylthio)propanal | Mild oxidation (e.g., PCC) |

| This compound | Oxidation of alcohol | 3-(Trifluoromethylthio)propanoic acid | Strong oxidation (e.g., Jones reagent) |

| This compound | Esterification | Alkyl 3-(trifluoromethylthio)propanoate | Reaction with a carboxylic acid or acyl chloride |

| This compound | Etherification | 1-Alkoxy-3-(trifluoromethylthio)propane | Williamson ether synthesis |

Analogues with Varied Fluorinated Sulfur Moieties

The trifluoromethylthio (SCF3) group is just one of many possible fluorinated sulfur moieties that can be incorporated into a propanol structure. Research into analogues with different fluoroalkylthio groups is crucial for understanding the structure-activity relationships associated with the electronic and lipophilic nature of the sulfur substituent.

The synthesis of such analogues typically involves the reaction of a suitable propanol precursor bearing a leaving group with a desired fluoroalkylthiolate salt. For example, reacting 3-bromopropan-1-ol with sodium trifluoromethanethiolate (NaSCF3) is a direct route to the parent compound. By analogy, using other fluoroalkylthiolate reagents, such as those derived from pentafluoroethylthiol (HSC2F5) or difluoromethylthiol (HSCF2H), would yield the corresponding 3-(pentafluoroethylthio)propan-1-ol and 3-(difluoromethylthio)propan-1-ol, respectively.

The electronic properties of these analogues would vary significantly. The highly electronegative fluorine atoms in the SCF3 and SC2F5 groups result in strong electron-withdrawing effects, which influence the acidity of the alcohol proton and the reactivity of adjacent functional groups. The difluoromethylthio group (SCF2H), with one fewer fluorine atom, would exhibit a comparatively weaker, yet still significant, electron-withdrawing character. These differences in electronic nature can have a profound impact on the binding of these molecules to biological targets.

| Fluorinated Sulfur Moiety | Example Analogue | Relative Electron-Withdrawing Strength |

| -SCF3 | This compound | Strong |

| -SC2F5 | 3-(Pentafluoroethylthio)propan-1-ol | Very Strong |

| -SCF2H | 3-(Difluoromethylthio)propan-1-ol | Moderate |

| -SCH2CF3 | 3-(2,2,2-Trifluoroethylthio)propan-1-ol | Weaker than -SCF3 |

Stereoselective Synthesis of Chiral Derivatives

The introduction of a chiral center into the this compound scaffold opens up avenues for exploring stereospecific interactions in various applications, including medicinal chemistry and materials science. Chiral derivatives can be synthesized through several stereoselective strategies.

One common approach is the use of chiral starting materials. For example, employing a chiral epoxide as a precursor allows for the stereospecific introduction of the trifluoromethylthio group. The asymmetric reduction of a ketone precursor, such as 1-(Trifluoromethylthio)propan-2-one, using chiral reducing agents or biocatalysts like yeast, can also yield enantiomerically enriched secondary alcohols.

Furthermore, kinetic resolution of a racemic mixture of a chiral derivative is another powerful technique. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers. nih.gov The development of catalytic asymmetric methods for the direct synthesis of chiral fluoroalkyl-substituted alcohols is an active area of research, with some methods showing high enantioselectivity. rsc.orgnih.gov

| Stereoselective Method | Description | Example Application |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Reaction of a chiral glycidol (B123203) derivative with a trifluoromethylthiolate source. |

| Asymmetric Reduction | Reduction of a prochiral ketone with a chiral reducing agent or catalyst. | Asymmetric hydrogenation of 1-(Trifluoromethylthio)propan-2-one. |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Lipase-catalyzed acylation of racemic this compound. |

| Catalytic Asymmetric Synthesis | Direct formation of the chiral center using a chiral catalyst. | Asymmetric addition of a trifluoromethylthio-containing nucleophile to an aldehyde. |

Comparative Study of Reactivity and Applications of Analogues

The systematic modifications described in the preceding sections lead to a wide range of analogues with diverse physicochemical properties. A comparative study of their reactivity and potential applications is essential for identifying lead compounds for specific purposes.

The reactivity of the alcohol group, for instance, is influenced by the electronic nature of the fluoroalkylthio substituent. Analogues with more strongly electron-withdrawing groups, like -SC2F5, will have a more acidic hydroxyl proton, potentially affecting their participation in hydrogen bonding and their reactivity in base-catalyzed reactions.

In the context of medicinal chemistry, the lipophilicity of these compounds is a critical parameter. The trifluoromethylthio group is known to be highly lipophilic, which can enhance a drug's ability to cross cell membranes. researchgate.net Comparing the lipophilicity of different analogues, such as those with varied alkyl chain lengths or different fluoroalkylthio moieties, can help in optimizing pharmacokinetic properties. For instance, studies on related fluorinated compounds have shown that strategic placement of fluorine can significantly impact bioavailability and metabolic stability. nih.gov

The potential applications of these derivatives are broad. Their unique properties make them interesting candidates for agrochemicals, pharmaceuticals, and materials science. For example, the incorporation of a trifluoromethylthio group can lead to enhanced biological activity in pesticides or drugs. Comparative screening of a library of these analogues against a specific biological target can reveal important structure-activity relationships, guiding the design of more potent and selective agents.

Vii. Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Methods

A primary challenge in organofluorine chemistry is the development of environmentally benign and efficient synthetic protocols. Future research will likely focus on moving away from stoichiometric reagents and harsh conditions. For a molecule like 3-(Trifluoromethylthio)propan-1-ol, this involves several key areas:

C-H Functionalization: Direct C-H trifluoromethylthiolation is a highly attractive strategy as it avoids the need for pre-functionalized substrates, enhancing atom economy. usc.educas.cn Developing catalytic systems that can selectively introduce the -SCF3 group onto a propane-1-ol backbone would be a significant step forward.

Catalytic Approaches: The use of transition-metal catalysts (e.g., copper, palladium) has shown promise in forming C-SCF3 bonds. cas.cn Future work will aim to lower catalyst loading, improve turnover numbers, and utilize more earth-abundant metals.

Alternative Reagents: Research into novel trifluoromethylthiolating reagents that are more stable, less expensive, and safer to handle is ongoing. acs.org The development of reagents that can be generated in situ or used in catalytic amounts is a critical goal for the sustainable synthesis of compounds like this compound.

Exploration of Novel Catalytic and Flow Chemistry Applications

The unique properties of this compound make it an interesting candidate for use in novel chemical processes.

Organocatalysis: The development of organocatalytic methods for trifluoromethylthiolation is an emerging field. unimi.it For instance, Lewis bases like tetrahydrothiophene (B86538) have been shown to catalyze the α-trifluoromethylthiolation of silylenol ethers. unimi.itlookchem.com Investigating the potential of this compound or its derivatives as organocatalysts or ligands in asymmetric synthesis is a promising avenue.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved yields, and scalability. nih.govnih.gov The synthesis of trifluoromethylthiolated compounds has been successfully demonstrated using flow reactors, leading to shorter reaction times and higher productivity. nih.govunimi.it Applying flow chemistry to the synthesis of this compound could enable safer, more efficient, and scalable production. Furthermore, this compound could be used as a building block in multi-step flow syntheses of more complex molecules. unimi.it

Table 1: Comparison of Batch vs. Flow Chemistry for α-Trifluoromethylthiolation This table is generated based on findings from related trifluoromethylthiolation reactions and illustrates the potential advantages of applying flow chemistry to the synthesis of compounds like this compound.

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Often longer (hours) nih.gov | Significantly shorter (minutes) nih.govunimi.it |

| Process Control | Limited control over heat/mass transfer | Superior control over temperature, pressure, and mixing nih.gov |

| Safety | Higher risk due to larger volumes of reagents | Enhanced safety due to small reactor volumes and better heat dissipation nih.gov |

| Scalability | Often challenging and non-linear | Easier to scale by running the system for longer or using parallel reactors nih.gov |

| Productivity | Lower space-time yields | Higher space-time yields and productivity unimi.it |

Integration into Advanced Functional Materials

The incorporation of the trifluoromethylthio group can significantly alter the physical and chemical properties of materials. The presence of both a hydroxyl group for polymerization or attachment and the -SCF3 group for functional properties makes this compound a valuable monomer or additive.

Polymers: The -SCF3 group's high lipophilicity and thermal stability could be harnessed by incorporating this compound into polymers. researchgate.net This could lead to the development of new fluoropolymers with enhanced chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical properties.

Pharmaceuticals and Agrochemicals: The -SCF3 group is known to improve the metabolic stability and membrane permeability of drug candidates. researchgate.net this compound can serve as a key building block for synthesizing novel bioactive molecules where these properties are desirable.

Liquid Crystals and Coatings: The strong dipole moment and polarizability of the C-S-C(F3) linkage could be exploited in the design of new liquid crystals or functional coatings with tailored dielectric properties.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental efforts and accelerating discovery.

DFT Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound and its conformers. researchgate.netrsc.org Such studies can predict reaction pathways, transition states, and the thermodynamic and kinetic profiles of potential synthetic routes. researchgate.net

Predicting Properties: Computational models can predict key physicochemical properties, such as lipophilicity (LogP), solubility, and dipole moment, which are crucial for applications in materials science and drug discovery. researchgate.net For example, the "trifluoromethylthiocation donating ability (Tt+DA)" of electrophilic reagents has been quantified using computational methods, allowing for a rational choice of reagents for specific transformations. unimi.it

Mechanism Elucidation: Computational studies are invaluable for elucidating complex reaction mechanisms, such as those in organocatalysis or transition-metal-catalyzed reactions. researchgate.net Understanding the mechanism of formation and reaction of this compound can lead to the design of more efficient and selective processes.

Table 2: Application of Computational Methods in Trifluoromethylthio Chemistry

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Synthesis Design | Predict stable conformers, calculate reaction energies, and model transition states to optimize synthetic routes. researchgate.netrsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analyze intermolecular forces, such as hydrogen bonding, which are critical for understanding dimer formation and material properties. rsc.org |

| ADMET Prediction Models | Drug Discovery | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of derivatives to guide the design of new therapeutic agents. researchgate.net |

| Conformational Search (e.g., CREST) | Structural Analysis | Systematically identify stable conformers of the molecule and its aggregates (dimers, etc.) to understand its behavior in different phases. researchgate.netrsc.org |

Challenges and Perspectives in Trifluoromethylthio Chemistry

While the field of trifluoromethylthio chemistry is rapidly advancing, several challenges remain that directly impact the future of compounds like this compound.

Cost and Availability of Reagents: Many trifluoromethylthiolating reagents are expensive and prepared through multi-step processes, which limits their large-scale application. researchgate.net The development of cost-effective routes from simple fluorine sources is a major goal.

Regio- and Stereoselectivity: Controlling the position and stereochemistry of the -SCF3 group introduction remains a significant challenge, particularly for complex molecules. researchgate.net The development of highly selective catalytic methods is crucial.

Understanding Reactivity: The trifluoromethylthio group's strong electron-withdrawing nature can render adjacent functional groups unreactive or lead to unexpected side reactions. A deeper understanding of its electronic influence is needed to fully exploit its potential in synthesis.

The perspective for trifluoromethylthio chemistry is bright, with ongoing innovations in catalysis, sustainable synthesis, and computational chemistry. researchgate.netresearchgate.net Building blocks like this compound are at the forefront of this progress, poised to become valuable tools for creating the next generation of advanced materials and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Trifluoromethylthio)propan-1-OL, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 3-bromopropan-1-ol with trifluoromethylthiolate under anhydrous conditions (e.g., DMF, 60°C) can yield the target compound. Catalysts like Cu(I) or phase-transfer agents may enhance reactivity. Purity (>95%) is confirmed via GC or HPLC .

- Key considerations : Oxygen-sensitive intermediates require inert atmospheres (N₂/Ar). Side products (e.g., disulfides) are minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies the trifluoromethylthio group (δ ≈ −40 to −45 ppm) and confirms substitution patterns .

- IR Spectroscopy : Detects O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₄H₇F₃OS; calc. 160.02 g/mol) .

Q. How does the trifluoromethylthio group influence the compound’s solubility and reactivity compared to non-fluorinated analogs?

- Methodology :

- Solubility : Assessed via shake-flask method in polar (water, ethanol) and non-polar (hexane) solvents. The -SCF₃ group increases hydrophobicity (logP ≈ 1.8) .

- Reactivity : Electrophilicity of the thioether is tested via oxidation (H₂O₂ → sulfoxide) or alkylation (MeI → sulfonium salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to impurity profiles or assay variability .

- Structural Confirmation : X-ray crystallography or NOESY NMR verifies stereochemistry, which may explain divergent results in enzyme inhibition studies .

Q. What experimental strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodology :

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Buffering agents (e.g., phosphate, pH 7) or antioxidants (BHT) reduce decomposition .

- Derivatization : Protecting the hydroxyl group (e.g., acetylation) enhances shelf life .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic pathway studies?

- Methodology :

- In vitro assays : Microsomal incubations with NADPH, followed by LC-MS/MS to detect metabolites (e.g., sulfoxides) .

- Docking simulations : Molecular modeling (AutoDock) predicts binding affinities to CYP3A4/2D6 active sites, guiding structure-activity relationship (SAR) studies .

Q. What computational methods predict the environmental persistence and toxicity of this compound?

- Methodology :

- QSAR Models : EPI Suite estimates biodegradability (BIOWIN < 2.5 indicates low persistence) .

- Ecotoxicity : Daphnia magna acute toxicity assays (EC₅₀) correlate with logKₒw values .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology :

- Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) with Pd(0) enable enantiomeric excess (>90%) in thiolation reactions .

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers for optical rotation validation .

Q. What green chemistry approaches reduce waste in large-scale synthesis of this compound?

- Methodology :

- Solvent-free reactions : Ball milling or microwave-assisted synthesis minimizes DMF usage .

- Catalyst recycling : Immobilized Cu nanoparticles on silica improve turnover number (TON > 500) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.